molecular formula C11H14BrNO B2844363 2-bromo-N-(1-phenylethyl)propanamide CAS No. 25027-38-7

2-bromo-N-(1-phenylethyl)propanamide

Cat. No. B2844363
CAS RN: 25027-38-7
M. Wt: 256.143
InChI Key: QYAAFAXOBIYBIR-UHFFFAOYSA-N
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Description

2-bromo-N-(1-phenylethyl)propanamide is a chemical compound with the molecular formula C11H14BrNO. It has a molecular weight of 256.14 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 2-bromo-N-(1-phenylethyl)propanamide consists of a bromine atom attached to a carbon atom of the propanamide group. The nitrogen atom in the amide group is further connected to a phenylethyl group .

Scientific Research Applications

Fluorescent ATRP Initiator

2-Bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide has been synthesized and shown to be an efficient fluorescent Atom Transfer Radical Polymerization (ATRP) initiator in polymerizations of acrylates. This synthesis and analysis, including crystal structure and spectroscopic properties, offer insights into its role in polymer chemistry (Kulai & Mallet-Ladeira, 2016).

Stereoselective Synthesis

The compound has been utilized in the stereoselective synthesis of neutral and cationic 2-heterocyclically substituted propanamides. This process, involving bromoamide and nucleophiles, highlights its potential in creating specific molecular structures (Marchetti, D'angeli, & Bertolasi, 1997).

Polymerization Applications

2-Bromo-2-methyl-N-(1-phenyl-ethyl)propanamide has been used as a novel ATRP initiator in the polymerization of methyl methacrylate (MMA) and acrylamide (AAD). This application demonstrates its utility in polymer science, particularly in determining polymer molecular mass (Soriano-Moro et al., 2014).

Mutagenic Effect Study

Studies have explored the mutagenic effect of various 2-bromo-propanamides, including 2-bromo-N-benzyl-propanamide, on Salmonella typhimurium. The research indicates a relationship between chemical structure and mutagenic activity (Dolzani et al., 1992).

Photocleavage Reactions

2-Bromo-N-(1-phenylethyl)propanamide derivatives have been involved in studies of photocleavage reactions, providing insight into the photochemistry and molecular structure of related monothioimides (Fu, Scheffer, & Trotter, 1998).

Crystal and Biological Activity Analysis

Synthesis and analysis of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide provide insights into crystal structure and biological activity, particularly anti-Mycobacterium phlei activity (Bai et al., 2012).

properties

IUPAC Name

2-bromo-N-(1-phenylethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-8(12)11(14)13-9(2)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYAAFAXOBIYBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(1-phenylethyl)propanamide

Citations

For This Compound
1
Citations
L Dolzani, M Tamaro, C Lagatolla… - Environmental and …, 1992 - Wiley Online Library
Some 2‐bromo‐propanamides were prepared and tested for direct mutagenicity in Salmonella typhimurium TA 100. Results confirm the mutagenic activity of 2‐bromo‐N‐benzyl‐…
Number of citations: 4 onlinelibrary.wiley.com

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